2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This is typically done through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine in the presence of a base.
Attachment of the Fluorophenyl Group: The final step is the attachment of the 2-fluorophenyl group to the piperazine ring. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thienopyrimidine core or the piperazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenated compounds, organometallic reagents, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound can be used to probe the structure-activity relationships of thienopyrimidine derivatives.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 2-[4-(2-bromophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 2-[4-(2-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one lies in the presence of the 2-fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This fluorine atom can enhance the compound’s metabolic stability, binding affinity, and selectivity for its molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H19FN4OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28) |
InChI Key |
CFSUXHMVZLDFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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